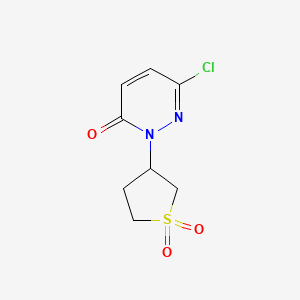

6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one

Description

This compound is a pyridazin-3(2H)-one derivative substituted at position 6 with a chlorine atom and at position 2 with a 1,1-dioxidotetrahydrothiophen-3-yl group. Its molecular formula is C₈H₇ClN₂O₃S, with a molecular weight of 246.52 g/mol. The sulfone (SO₂) moiety in the tetrahydrothiophene ring enhances polarity and solubility compared to non-sulfonated analogs, making it a candidate for pharmacological studies . While commercial availability is discontinued (as per CymitQuimica records), its synthesis likely involves alkylation of a pyridazinone core with a sulfone-containing halide under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name |

6-chloro-2-(1,1-dioxothiolan-3-yl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-7-1-2-8(12)11(10-7)6-3-4-15(13,14)5-6/h1-2,6H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPXIXQVTVULOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=O)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyridazinone core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions can be carried out using hydrogen gas, lithium aluminum hydride, or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of reduced derivatives with different functional groups.

Substitution: Introduction of various substituents at the pyridazinone core.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one may be used to study biological processes and pathways. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine: This compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its unique structure and reactivity profile make it suitable for the design of new therapeutic agents.

Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Biological Activity

6-Chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 233.68 g/mol. Its structure combines elements of pyridazine and thiophene, which are known for their diverse biological activities.

Recent studies indicate that this compound acts primarily as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . This mechanism is crucial for regulating neuronal excitability and has implications in various physiological processes.

Key Findings:

- Potency : The compound exhibits nanomolar potency as a GIRK1/2 activator, indicating strong efficacy in modulating potassium ion flow across cell membranes .

- Stability : It shows improved metabolic stability compared to traditional urea-based compounds, which enhances its therapeutic potential .

Biological Activities

The compound has been associated with several biological activities, including:

- Neuroprotective Effects : By activating GIRK channels, the compound may help in neuroprotection during excitotoxic conditions.

- Antidepressant Activity : Modulation of GIRK channels is linked to antidepressant effects, suggesting potential applications in treating mood disorders .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound. The following table summarizes notable activities of related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(4-(4'-Chloro-5,5-dimethyl-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid | Contains biphenyl and piperazine | Antitumor |

| Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine | Pyrrolopyridine structure | Antimicrobial |

| tert-butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin] | Pyrazole derivative | Antidepressant |

This comparison indicates that the unique combination of the tetrahydrothiophene ring with pyridazinone moieties may lead to distinct biological activities not found in similar structures.

Case Studies

Several studies have focused on the pharmacological evaluation of this compound:

- GIRK Channel Activation Study : A study identified several derivatives of the compound that exhibited varying degrees of GIRK channel activation. The most potent derivatives showed significant efficacy in cellular assays .

- Metabolic Stability Assessment : In vitro studies demonstrated that modifications to the thiophene ring enhanced metabolic stability in liver microsome assays, suggesting that structural optimization could lead to more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.